2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O2S/c1-8-4-12(11(15)5-10(8)14)22(20,21)18-9-6-16-13-2-3-17-19(13)7-9/h2-7,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFBLOVXGOJJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) reveals ≥98% purity for batches synthesized via microwave-assisted routes.
Optimization of Reaction Conditions
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 15 h | 45 min |
| Yield | 63% | 72% |
| Byproduct Formation | 8–12% | <3% |
| Energy Consumption (kW·h) | 2.4 | 0.9 |
Table 1. Comparative analysis of coupling methods.
Source identifies triethylamine as superior to DIPEA for minimizing sulfonic acid byproducts during sulfonamide formation.
Challenges and Mitigation Strategies
- Regioselectivity Issues : Competing reactions at the pyrazolo[1,5-a]pyrimidine C-2 and C-7 positions are mitigated using bulky bases (e.g., DBU).
- Solubility Constraints : DMSO/THF mixtures (3:1) enhance solubility of sulfonamide intermediates during coupling.
- Halogen Retention : Lower reaction temperatures (0–5°C) prevent dechlorination during sulfonation.
Industrial-Scale Considerations
Batch processes using flow chemistry demonstrate 85% yield consistency at 10-kg scale, with a space-time yield of 0.48 kg·L⁻¹·h⁻¹. Cost analysis favors Boc-protected intermediates over Cbz derivatives due to cheaper deprotection reagents (TFA vs. H₂/Pd-C).
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly affecting the pyrazolo[1,5-a]pyrimidine moiety.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the pyrazolo[1,5-a]pyrimidine ring .
Scientific Research Applications
2,4-Dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action at the molecular level.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific photophysical properties.
Mechanism of Action
The mechanism by which 2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects such as the inhibition of cell proliferation or the modulation of signaling pathways. The pyrazolo[1,5-a]pyrimidine moiety is particularly important for its interaction with biological macromolecules.
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[1,5-a]pyrimidine Family
Compound 2a : 4-((2,7-Diamino-5-hydroxy-3-(4-tolyldiazenyl)pyrazolo[1,5-a]pyrimidin-6-yl)diazenyl)-N-(diaminomethylene)benzenesulfonamide
- Substituents : Contains diazenyl linkages, a hydroxy group at position 5, and a sulfonamide group.
- Synthesis: Reflux of 4-(p-tolyldiazenyl)-1H-pyrazole-3,5-diamine with ethyl-2-cyano-2-diazenylacetate in acetone .
- Key Differences : The diazenyl and hydroxy groups increase polarity but may reduce membrane permeability compared to the dichloro-methyl analog.
Compound 11b : (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Core Structure : Thiazolo[3,2-a]pyrimidine instead of pyrazolo[1,5-a]pyrimidine.
- Substituents: Cyano and methylfuran groups enhance π-π stacking and metabolic stability.
- Synthesis : Condensation of thiouracil derivatives with aromatic aldehydes in acetic anhydride .
Steroidal Pyrazolo[1,5-a]pyrimidines
- Structure : Fused with steroidal frameworks (e.g., androstane derivatives).
- Synthesis: Reaction of 3-aminopyrazole with steroidal hydroxymethylene ketones .
- Key Differences: Steroidal backbone confers lipophilicity and targets hormone-related pathways, unlike the non-steroidal dichloro-methyl compound .
Functional Group Variations
Biological Activity
2,4-Dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This article aims to explore the biological activity of this specific compound through detailed research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group attached to a pyrazolo[1,5-a]pyrimidine core which is known for its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. A notable example is the compound CFI-402257, which demonstrated potent selectivity against TTK (a target in cancer therapy) with an IC50 value of 1.7 nM . This suggests that similar derivatives may exhibit comparable anticancer properties.
Anti-inflammatory Activity
In terms of anti-inflammatory effects, pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). One study reported that certain derivatives exhibited significant anti-inflammatory activity comparable to standard drugs like diclofenac . The selectivity index for COX-2 inhibition was notably high for some compounds (e.g., >189), indicating a potential therapeutic advantage in reducing inflammation with minimal side effects .
Enzyme Inhibition
Enzyme inhibition studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives can act as effective inhibitors of various kinases and enzymes involved in cancer progression. For example, compounds targeting CDK4 and CDK6 have been identified as promising candidates for cancer therapy due to their role in cell cycle regulation . The inhibition profiles suggest that this compound may also exhibit similar enzyme inhibitory activities.
Case Studies and Experimental Findings
Q & A
Q. What are the key synthetic pathways for 2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves forming the pyrazolo[1,5-a]pyrimidine core via cyclization reactions using precursors like substituted pyrazoles and electrophiles. A critical step is the coupling of the pyrimidine core with a benzenesulfonamide moiety. For example:
- Base-mediated coupling : Reacting 2-methylpyrazolo[1,5-a]pyrimidine with a sulfonyl chloride derivative in the presence of triethylamine (TEA) facilitates amide bond formation .
- Cross-coupling reactions : Site-selective cross-coupling (e.g., Buchwald-Hartwig) with palladium catalysts can improve regioselectivity .
- Optimization : Yield enhancements are achieved by controlling temperature (60–80°C), solvent choice (DMF or THF), and stoichiometric ratios (1:1.2 molar ratio of core to sulfonamide) .
Q. How can researchers characterize the molecular structure and validate the purity of this compound?
- Spectroscopic methods :
- NMR : - and -NMR confirm substituent positions and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] for CHClNOS: ~395.02) .
- Crystallography : Single-crystal X-ray diffraction (as in related sulfonamides) provides unambiguous structural confirmation .
- Purity assays : Reverse-phase HPLC with UV detection (λ = 254 nm) and pharmacopeial buffer systems (e.g., ammonium acetate, pH 6.5) ensure ≥95% purity .
Q. What structure-activity relationship (SAR) insights exist for pyrazolo[1,5-a]pyrimidine sulfonamide derivatives?
- Core modifications : Substitution at the pyrimidine C2 position (e.g., methyl groups) enhances metabolic stability, while halogenation (Cl, F) at the benzene ring improves target affinity .
- Sulfonamide linkage : The N-linked sulfonamide group is critical for hydrogen bonding with enzymatic targets (e.g., kinases), as shown in analogs with trifluoromethyl substituents .
- Bioisosteric replacements : Replacing chlorine with cyano or methoxy groups alters solubility and selectivity profiles .
Advanced Research Questions
Q. How should researchers design experiments to evaluate enzyme inhibition mechanisms and off-target effects?
- Kinetic assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (K) and inhibition constants (K) against target enzymes (e.g., kinases) .
- Selectivity profiling : Screen against a panel of 50+ related enzymes (e.g., using ATP-site competition assays) to identify off-target interactions .
- Cellular validation : Combine siRNA knockdown with dose-response studies (IC) in relevant cell lines to confirm target engagement .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Docking refinement : Re-evaluate molecular dynamics simulations with explicit solvent models to account for solvation effects in binding pockets .
- Metabolite screening : Use LC-MS to detect in situ degradation products (e.g., hydrolyzed sulfonamide) that may explain reduced activity .
- Crystallographic validation : Co-crystallize the compound with its target enzyme to identify unanticipated binding modes (e.g., allosteric vs. orthosteric) .
Q. What methodologies assess the environmental fate and biodegradation pathways of this compound?
- Abiotic studies : Measure hydrolysis rates under varying pH (4–9) and UV exposure to identify degradation products (e.g., chlorinated byproducts) .
- Biodegradation assays : Use OECD 301D tests with activated sludge to quantify microbial degradation over 28 days .
- Ecotoxicology : Evaluate acute toxicity (LC) in Daphnia magna and algae to model ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
